N-Methylglucosamine

Description

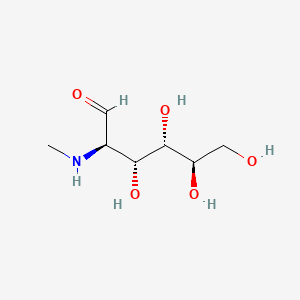

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO5/c1-8-4(2-9)6(12)7(13)5(11)3-10/h2,4-8,10-13H,3H2,1H3/t4-,5+,6+,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDMACCNBZAMSG-BDVNFPICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C=O)C(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186917 |

Source

|

| Record name | N-Methylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3329-30-4 |

Source

|

| Record name | N-Methylglucosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3329-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylglucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003329304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methylglucosamine (Meglumine): A Technical Monograph on Structure, Synthesis, and Solubilization Mechanics

Topic: N-Methylglucosamine: Chemical Architecture, Synthesis, and Pharmaceutical Utility Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Regulatory Affairs Professionals

Executive Summary

N-Methyl-D-glucamine (Meglumine) is a functional amino sugar derived from sorbitol, widely utilized in the pharmaceutical industry as a counterion for forming salts with weak acidic drugs.[1] Unlike simple inorganic bases (e.g., sodium hydroxide), meglumine offers a unique combination of high water solubility, low toxicity, and the ability to form stable, non-hygroscopic salts. This guide provides a rigorous technical analysis of its chemical structure, industrial synthesis via reductive amination, and its critical role in enhancing the bioavailability of Class II/IV BCS drugs.

Part 1: Chemical Identity and Structural Architecture

Meglumine is an acyclic hexitol derivative where the hydroxyl group at the C-1 position is substituted by a methylamino group. Its stereochemistry is identical to that of D-glucose from C-2 to C-5, maintaining the specific spatial arrangement essential for its physicochemical properties.

Physicochemical Data Profile

| Property | Specification |

| Chemical Name | 1-Deoxy-1-(methylamino)-D-glucitol |

| Common Name | Meglumine |

| CAS Registry | 6284-40-8 |

| Molecular Formula | |

| Molecular Weight | 195.21 g/mol |

| Appearance | White to slightly yellow crystalline powder |

| Melting Point | 128 – 132 °C |

| pKa (Basic) | ~9.5 – 9.6 (at 25°C) |

| Solubility | Freely soluble in water (approx. 100 g/100 mL); sparingly soluble in alcohol.[1] |

| Stereochemistry | (2R, 3R, 4R, 5S)-configuration |

Structural Visualization

The following diagram illustrates the structural derivation of Meglumine from D-Glucose, highlighting the transformation at the C-1 position.

[2]

Part 2: Synthesis and Manufacturing Engineering

The industrial production of meglumine is a self-validating process relying on reductive amination . This involves the reaction of D-glucose with monomethylamine (MMA) followed by catalytic hydrogenation.[2]

Reaction Mechanism[3]

-

Imine Formation: The carbonyl group of D-glucose reacts with the nucleophilic nitrogen of methylamine to form a Schiff base (imine) intermediate, releasing water.

-

Hydrogenation: The carbon-nitrogen double bond (

) is reduced to a single bond (

Industrial Synthesis Protocol

Note: This protocol outlines the standard industrial approach involving high-pressure reactors.

Reagents:

-

D-Glucose (40-60% aqueous solution)

-

Monomethylamine (40% aqueous solution)[3]

-

Catalyst: Raney Nickel (activated)

-

Solvent: Methanol or Water[4]

Step-by-Step Workflow:

-

Reactor Charging: Load the high-pressure autoclave with Raney Nickel catalyst (approx. 5-15% w/w relative to glucose). Purge with Nitrogen (

) to remove oxygen. -

Addition: Pump D-glucose solution and Methylamine solution into the reactor. A slight molar excess of methylamine (1.2 to 1.5 eq) is used to drive the equilibrium toward the imine.

-

Reaction Conditions: Pressurize with Hydrogen (

) to 300–500 PSI (20–35 bar) . Heat the mixture to 50–100°C . -

Agitation: Maintain vigorous stirring (400+ RPM) to ensure mass transfer of hydrogen into the liquid phase.

-

Completion: The reaction is monitored by the cessation of hydrogen uptake (typically 2–4 hours).

-

Purification:

-

Cool to room temperature and vent

. -

Filter the catalyst (recycle potential).

-

Concentrate the filtrate under reduced pressure.

-

Recrystallization: Dissolve the crude solid in refluxing methanol or ethanol. Cool to 4°C to crystallize pure Meglumine.

-

Dry the white crystals under vacuum.

-

Part 3: Functional Application in Drug Delivery

Meglumine is primarily used to solubilize acidic drugs (e.g., NSAIDs like flunixin, contrast agents like diatrizoic acid).

The "Meglumine Effect"

Unlike sodium salts, which can be hygroscopic and precipitate in the presence of common ions (

-

Buffer Capacity: The amino group (

) buffers the microenvironment, maintaining the drug in its ionized (soluble) state. -

Permeability: Meglumine can act as a permeation enhancer by transiently opening tight junctions in epithelial tissues.

Salt Formation Logic

The formation of a meglumine salt is driven by an acid-base neutralization.

Part 4: Analytical Characterization Protocols

Due to the lack of a strong UV chromophore in the meglumine structure, standard UV-HPLC is insufficient without derivatization or specialized detection.

Protocol: HPLC Analysis with Refractive Index (RID) Detection

This method avoids derivatization, relying on the refractive index difference.

-

Column: Amino (

) column (e.g., Zorbax -

Mobile Phase: Acetonitrile : Water (70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: Column: 35°C; Detector: 35°C.

-

Detection: Refractive Index (RID).

-

Sample Prep: Dissolve 100 mg meglumine in 100 mL mobile phase.

-

Retention Time: Meglumine typically elutes between 5–8 minutes.

Protocol: HPLC with Derivatization (UV Detection)

For higher sensitivity, derivatize the secondary amine with FMOC-Cl or Ninhydrin.

-

Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).

-

Reaction: Mix sample with borate buffer (pH 8.5) and FMOC-Cl in acetonitrile. React for 20 mins.

-

Detection: UV at 265 nm or Fluorescence (Ex 260 nm / Em 315 nm).

-

Advantage: Allows detection of trace levels (ppm) in complex matrices.

Part 5: Regulatory and Safety Intelligence

Meglumine is a globally accepted excipient with a favorable safety profile.

-

Regulatory Status:

-

FDA: Listed in the Inactive Ingredients Database (IID) for IV, IM, and oral formulations.

-

Compendial Monographs: USP, Ph.Eur., JP, and ChP.[5]

-

-

Toxicity:

- (Mouse, IP): ~1680 mg/kg.[2]

-

Generally regarded as non-toxic and non-irritating at therapeutic concentrations.

-

Storage: Hygroscopic in pure form; store in tightly closed containers (Stainless Steel or HDPE) below 30°C. Avoid aluminum containers (potential for hydrogen evolution).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8567, Meglumine. Retrieved from [Link]

-

DrugFuture. (n.d.).[6] N-Methyl-D-glucamine Monograph. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography. Retrieved from [Link]

Sources

- 1. N-Methyl-D-glucamine | C7H17NO5 | CID 8567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phexcom.com [phexcom.com]

- 3. Meglumine synthesis - chemicalbook [chemicalbook.com]

- 4. CN102126973A - Meglumine compound of dibasic ester acid and preparation method and medicinal application thereof - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. N-Methyl-alpha-L-glucosamine [drugfuture.com]

An In-Depth Technical Guide to the Core Differences Between N-methylglucosamine and N-acetylglucosamine

Abstract

At first glance, N-methylglucosamine and N-acetylglucosamine are subtle variations of the same parent molecule, glucosamine. However, the addition of a methyl group versus an acetyl group to the nitrogen atom at the C-2 position creates a profound divergence in their chemical properties, biological functions, and applications. N-acetylglucosamine (GlcNAc) is a vital, endogenous monosaccharide central to cellular metabolism, structure, and signaling. In stark contrast, N-methylglucosamine, commonly known as meglumine, is a synthetic amino sugar alcohol primarily leveraged in pharmaceutical formulations as an excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of these differences, moving from fundamental chemical structures to their disparate roles in biological systems and drug development, equipping researchers and formulation scientists with the foundational knowledge to effectively utilize and distinguish between these two molecules.

Part 1: Foundational Chemistry & Structural Analysis

The journey to understanding the functional chasm between N-methylglucosamine and N-acetylglucosamine begins with their molecular architecture. Both are derivatives of D-glucosamine, but the nature of the N-substitution dictates their ultimate chemical behavior.

N-methylglucosamine (Meglumine): A Synthetic Amino Alcohol

N-methylglucosamine, or meglumine, is synthetically produced from glucose and methylamine, followed by catalytic hydrogenation.[1] This process reduces the aldehyde group of glucose to a primary alcohol, resulting in an open-chain structure, specifically (2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol.[1] It is technically a derivative of D-glucitol, not glucose in its cyclic form.[2] The key functional groups are the multiple hydroxyls and a secondary amine (the methylamino group). This secondary amine imparts a basic character, allowing meglumine to readily accept a proton.[3]

N-acetylglucosamine (GlcNAc): A Natural Amino Sugar

N-acetylglucosamine (GlcNAc) is a secondary amide formed between glucosamine and acetic acid.[4] Unlike meglumine, GlcNAc is ubiquitous in nature and exists predominantly in a cyclic pyranose form.[4][5] It is a fundamental building block for complex polysaccharides and glycoconjugates, including chitin, the primary component of fungal cell walls and arthropod exoskeletons, and peptidoglycan in bacterial cell walls.[4] The N-acetyl group renders the nitrogen non-basic and uncharged under physiological conditions, a critical distinction from meglumine's proton-accepting amine.

Structural Comparison

The difference is stark: meglumine is a linear amino alcohol with a basic nitrogen, while GlcNAc is a cyclic amino sugar with a neutral amide nitrogen.

Caption: Chemical structures of N-methylglucosamine (Meglumine) and N-acetylglucosamine (GlcNAc).

Physicochemical Properties

The structural differences translate directly into distinct physicochemical properties, which are summarized below.

| Property | N-methylglucosamine (Meglumine) | N-acetylglucosamine (GlcNAc) | Rationale for Difference |

| Molecular Formula | C₇H₁₇NO₅[2] | C₈H₁₅NO₆[4][6] | Acetyl group (C₂H₃O) in GlcNAc vs. Methyl group (CH₃) and reduced sugar in Meglumine. |

| Molar Mass | 195.21 g/mol [2] | 221.21 g/mol [4][6] | The acetyl group adds more mass than the methyl group. |

| Structure | Linear amino alcohol[2] | Cyclic monosaccharide (amide derivative)[4] | Synthetic reduction of glucose vs. natural amide formation. |

| Key Functional Group | Secondary Amine (-NHCH₃)[2] | Secondary Amide (-NHCOCH₃)[4] | Determines basicity and biological reactivity. |

| Aqueous Solubility | Very high (~1000 g/L at 20°C)[3] | High (25% in water)[6] | Meglumine's polyol structure and basic amine enhance water interaction. |

| pKa | ~9.6 (of the conjugate acid) | Not applicable (amide is neutral) | The amine group in meglumine is basic; the amide in GlcNAc is not. |

| Primary Role | Pharmaceutical Excipient / Counter-ion | Endogenous Metabolite / Structural Unit[6] | Based on chemical properties and biological occurrence. |

Part 2: Divergent Biological Roles & Mechanisms

The most significant distinction lies in their biological relevance. GlcNAc is a central player in cellular biochemistry, whereas meglumine is, by design, largely biologically inert and serves a pharmaceutical purpose.

N-acetylglucosamine (GlcNAc): The Endogenous Metabolite

GlcNAc is indispensable for life, integrated into cellular processes through two primary routes: as a structural building block and as a signaling molecule.

1. The Hexosamine Biosynthetic Pathway (HBP)

Cells synthesize GlcNAc via the hexosamine biosynthetic pathway (HBP). This pathway shunts a small percentage of glucose from glycolysis to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc.[7][8] The HBP acts as a nutrient sensor, integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism to regulate cellular processes.[8][9]

Caption: The Hexosamine Biosynthetic Pathway (HBP) produces UDP-GlcNAc.

2. Structural Roles

UDP-GlcNAc is the donor substrate for glycosyltransferases that build essential glycans.

-

Glycoproteins & Glycolipids: GlcNAc is a key component of N-linked and O-linked glycans on proteins and lipids, crucial for proper protein folding, stability, trafficking, and cell-cell recognition.[6][10]

-

Glycosaminoglycans (GAGs): It is a monomeric unit of major GAGs like hyaluronic acid and keratin sulfate, which are vital components of the extracellular matrix in connective tissues.[6][11]

3. O-GlcNAcylation: A Key Signaling Mechanism

Beyond its structural roles, GlcNAc functions as a dynamic post-translational modification in a process called O-GlcNAcylation. A single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[4][12] This process is highly dynamic, with two enzymes, O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), controlling the addition and removal, respectively.[13]

O-GlcNAcylation is analogous to phosphorylation and often competes for the same sites, acting as a nutrient-sensitive regulatory switch that modulates:

-

Transcription: Modifying transcription factors like p53 and c-Myc.[12]

-

Cell Signaling: Crosstalk with phosphorylation cascades to fine-tune cellular responses.[4][14]

-

Metabolism: Elevated O-GlcNAcylation is linked to insulin resistance in diabetes.[4][15]

-

Neurobiology: Dysregulation is implicated in neurodegenerative diseases like Alzheimer's.[14]

N-methylglucosamine (Meglumine): The Synthetic Excipient

Meglumine has no known endogenous metabolic role. Its utility is entirely pharmacological, where it functions as a versatile excipient.[16]

1. Solubility Enhancement

The primary application of meglumine is to increase the aqueous solubility of poorly soluble acidic APIs.[1][17]

-

Mechanism: The basic secondary amine of meglumine forms a stable salt with an acidic group (e.g., a carboxylic acid) on the API.[1] This proton transfer creates an ion pair. The resulting meglumine salt is typically far more water-soluble than the free acid form of the API. This is due to the high water solubility of the meglumine counter-ion, which is endowed with five hydrophilic hydroxyl groups.[3][18]

-

Example - Telmisartan: The antihypertensive drug Telmisartan has pH-dependent, poor aqueous solubility. Formulating it with meglumine creates a more basic microenvironment, forming a soluble complex and enhancing its bioavailability.[17]

2. pH Adjustment and Stabilization

Meglumine is used as an alkalizing agent to adjust and maintain the pH of parenteral (injectable) and ophthalmic solutions, contributing to drug stability and physiological compatibility.[16]

3. Counter-ion in Contrast Media

It is widely used as the counter-ion for iodinated organic acids in X-ray contrast media, where high solubility and low toxicity are paramount.[2]

Caption: Mechanism of meglumine as a solubility enhancer for acidic APIs.

Part 3: Practical Applications & Methodologies

The distinct properties of GlcNAc and meglumine lead to their use in completely different arenas of research and development.

Applications in Drug Development and Research

-

N-acetylglucosamine (GlcNAc):

-

Therapeutic Target: As a key metabolite, the HBP and O-GlcNAcylation pathways are targets for drug discovery in cancer, diabetes, and neurodegeneration.[19][20]

-

Dietary Supplement: GlcNAc is used as a nutritional supplement, often for joint health, with the rationale that it provides building blocks for GAGs in cartilage.[10][11][21]

-

Autoimmune Disease Research: It has been investigated for treating autoimmune diseases, with some studies suggesting it can modulate T-cell responses.[4]

-

-

N-methylglucosamine (Meglumine):

-

Formulation Science: A cornerstone excipient for developing injectable and oral dosage forms of acidic drugs.[17] Its use is documented in the FDA's Inactive Ingredient Database.

-

API Co-former: In some cases, the meglumine salt of a drug is considered a distinct API from the free acid form.

-

Antiprotozoal Drugs: The antimonate salt of meglumine is used as an active drug in the treatment of leishmaniasis.[2]

-

Analytical Differentiation Protocol

Distinguishing and quantifying these two molecules in a mixture is critical for quality control and research. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method, as their structural differences lead to different retention times.

Objective: To separate and quantify N-methylglucosamine and N-acetylglucosamine in a sample matrix.

Methodology: RP-HPLC with UV Detection

-

Column Selection: A hydrophilic interaction liquid chromatography (HILIC) or an amino-propyl (NH2) column is often preferred for separating highly polar compounds like these. A standard C18 column can also be used with an appropriate mobile phase.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and a pH-adjusted aqueous buffer (e.g., potassium phosphate buffer at pH 7.5) is a common starting point. The high organic content helps retain these polar analytes on a HILIC or NH2 column.

-

Detection:

-

N-acetylglucosamine contains a chromophore (the amide group) and can be detected by UV absorbance at low wavelengths, typically around 195 nm.

-

N-methylglucosamine lacks a strong chromophore, making direct UV detection challenging. Derivatization with a UV-active agent may be required, or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed for universal detection.

-

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible diluent (e.g., 50:50 acetonitrile:water). Filter through a 0.45 µm filter before injection.

-

Standard Preparation: Prepare individual standard solutions of known concentrations for both N-methylglucosamine and N-acetylglucosamine to determine their respective retention times and to construct calibration curves for quantification.

-

Chromatographic Run & Analysis:

-

Inject the standards to establish retention times. GlcNAc, being slightly less polar due to the acetyl group, may elute differently than the more polar, polyol structure of meglumine depending on the exact conditions.

-

Inject the sample and identify peaks based on retention times.

-

Quantify the amount of each compound by comparing the peak area to the calibration curve.

-

Caption: General workflow for the analytical differentiation of the two compounds by HPLC.

Part 4: Conclusion & Future Perspectives

The distinction between N-methylglucosamine and N-acetylglucosamine is a quintessential example of how a minor structural modification can lead to a complete divergence in function.

-

N-acetylglucosamine is a cornerstone of glycobiology. Future research will continue to unravel the complex regulatory roles of O-GlcNAcylation in health and disease, offering new therapeutic targets for metabolic disorders, cancer, and neurodegeneration. Harnessing its potential as a therapeutic agent for inflammatory and joint disorders remains an active area of investigation.[11]

-

N-methylglucosamine (Meglumine) is a triumph of pharmaceutical engineering. Its role as a key enabler for poorly soluble drugs is secure. Future applications may involve its use in novel drug delivery systems, such as liquid crystals and polymeric networks for topical or transdermal delivery, where its unique properties can be further exploited.[18]

For researchers, scientists, and drug development professionals, a precise understanding of this divergence is not merely academic; it is fundamental. It informs the design of experiments, the interpretation of biological data, and the rational formulation of effective and stable medicines. Recognizing that one is a key to cellular communication while the other is a key to drug delivery is the first and most critical step.

References

-

ResearchGate. (n.d.). Molecular structure of meglumine. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methyl-D-glucamine. PubChem. [Link]

-

DIJO. (2022, November 30). N-Acetylglucosamine: Benefits, dosage, side effects.[Link]

-

Regimen Lab. (2020, August 8). N-Acetyl Glucosamine (NAG).[Link]

-

The Journal of Physical Chemistry Letters. (2024, October 7). Revealing the Structure of Sheer N-Acetylglucosamine, an Essential Chemical Scaffold in Glycobiology.[Link]

-

NIST. (n.d.). N-methylglucosamine. NIST WebBook. [Link]

-

Wikipedia. (n.d.). N-Acetylglucosamine.[Link]

-

MDPI. (n.d.). N-Acetylglucosamine: Production and Applications.[Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetylglucosamine: Production and Applications. PMC. [Link]

-

Midas Pharma. (n.d.). Meglumine.[Link]

-

Patsnap Synapse. (2024, June 27). What is N-acetylglucosamine used for?[Link]

-

Pharmainform. (2021, January 26). Meglumine.[Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylglucosamine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetylglucosamine Functions in Cell Signaling. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). The O-GlcNAc Modification. Essentials of Glycobiology. [Link]

-

PubMed. (2008, September 24). Determination of glucosamine and N-acetyl glucosamine in fungal cell walls.[Link]

-

Pediaa. (2022, March 23). What is the Difference Between N-Acetyl-D-Glucosamine and N-Acetyl Glucosamine.[Link]

-

PubMed. (2023, April 18). The Hexosamine Biosynthesis Pathway: Regulation and Function.[Link]

-

Wikipedia. (n.d.). O-GlcNAc.[Link]

-

PubMed. (n.d.). Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography.[Link]

-

Exposome-Explorer. (n.d.). N-Acetylglucosamine (Compound).[Link]

-

ResearchGate. (n.d.). Differences in N-acetyl-glucosamine activity between treatments.[Link]

-

MDPI. (n.d.). The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring.[Link]

-

American Physiological Society Journals. (n.d.). Glucose metabolism through the hexosamine biosynthetic pathway drives hepatic de novo lipogenesis via promoting N-linked protein glycosylation.[Link]

-

ResearchGate. (2025, August 6). N-Acetylglucosamine Functions in Cell Signaling.[Link]

-

MDPI. (n.d.). O-GlcNAcylation: The Underestimated Emerging Regulators of Skeletal Muscle Physiology.[Link]

-

PubMed. (n.d.). Generation of formaldehyde by pharmaceutical excipients and its absorption by meglumine.[Link]

-

ResearchGate. (2023, April 13). The Hexosamine Biosynthesis Pathway: Regulation and Function.[Link]

-

NIH VideoCasting. (2011, December 21). Bittersweet Roles of O-GlcNAcylation in Diabetes, Alzheimer's Disease and Cancer.[Link]

-

National Center for Biotechnology Information. (n.d.). The O-GlcNAc Modification. Essentials of Glycobiology, 2nd edition. [Link]

-

ResearchGate. (n.d.). (a) Chemical structure of N-acetyl glucosamine (GlcNAc) and its...[Link]

-

Frontiers. (n.d.). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Methyl-D-glucamine | C7H17NO5 | CID 8567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Meglumine [midas-pharma.com]

- 4. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 5. differencebetween.com [differencebetween.com]

- 6. mdpi.com [mdpi.com]

- 7. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 10. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is N-acetylglucosamine used for? [synapse.patsnap.com]

- 12. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. pharmainform.com [pharmainform.com]

- 18. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 19. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring | MDPI [mdpi.com]

- 20. O-GlcNAcylation: The Underestimated Emerging Regulators of Skeletal Muscle Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dijo.fr [dijo.fr]

Meglumine CAS 6284-40-8 physical properties data

This technical guide provides a comprehensive analysis of Meglumine (CAS 6284-40-8), focusing on its physicochemical properties, solid-state characteristics, and application as a functional counterion in drug development.

Physicochemical Characterization & Application in Drug Delivery

Executive Summary

Meglumine (N-Methyl-D-glucamine) is an amino sugar derived from sorbitol, widely utilized in the pharmaceutical industry as a counterion for acidic Active Pharmaceutical Ingredients (APIs) and as a solubilizing excipient.[1][2][3][4][5][6][7][8][9][10] Unlike inorganic bases (e.g., Sodium Hydroxide), Meglumine offers a unique combination of strong basicity (pKa ~9.5) and high hydrophilicity due to its polyol structure. This guide details its physical properties, solid-state behavior, and specific experimental protocols for its characterization.

Chemical Identity & Structural Analysis

Meglumine functions as a secondary amine base.[11] Its structure consists of a glucose-derived polyol chain attached to a methylamino group. This dual nature—lipophobic polyol tail and basic amine head—dictates its high water solubility and ability to form stable salts with weak acids.

| Attribute | Data |

| CAS Registry Number | 6284-40-8 |

| IUPAC Name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol |

| Synonyms | N-Methyl-D-glucamine; 1-Deoxy-1-(methylamino)-D-glucitol |

| Molecular Formula | C₇H₁₇NO₅ |

| Molecular Weight | 195.21 g/mol |

| Chirality | D-isomer (derived from D-glucose/sorbitol) |

Physicochemical Properties Data

The following data represents the core physical standards for high-purity Meglumine used in pharmaceutical applications.

Table 1: Physical Constants

| Property | Value / Range | Conditions / Notes |

| Appearance | White to faintly yellowish crystalline powder | Odorless or slight amine-like odor |

| Melting Point | 128.0°C – 132.0°C | Sharp endotherm (DSC) |

| pKa (Basic) | 9.5 – 9.6 | At 25°C; Alkaline nature |

| pH | 10.5 – 12.0 | 1% w/v aqueous solution |

| Density | ~1.27 g/cm³ | Bulk density varies by particle size |

| Optical Rotation | [α]²⁰D = -15.7° to -17.3° | c=10, H₂O (calculated on dried basis) |

| Hygroscopicity | Hygroscopic | Critical Relative Humidity (CRH) > 70% |

Table 2: Solubility Profile

| Solvent | Solubility Classification | Quantitative Approx.[9] |

| Water | Freely Soluble | ~100 g / 100 mL (25°C) |

| Methanol | Soluble | Sparingly soluble at low temps; increases with heat |

| Ethanol (95%) | Slightly Soluble | 1 in 80 (20°C); 1 in 4.8 (70°C) |

| Chloroform | Practically Insoluble | < 0.1 mg/mL |

| Diethyl Ether | Practically Insoluble | < 0.1 mg/mL |

Technical Insight: The high aqueous solubility is driven by the five hydroxyl groups forming an extensive hydrogen bond network with water. This "hydration shell" effect is often transferred to the resulting API salt, enhancing the dissolution rate of hydrophobic drugs.

Solid-State Characterization & Stability

Polymorphism

Meglumine typically crystallizes in a stable anhydrous form. While specific polymorphs of meglumine derivatives exist, the parent compound is generally consistent. However, researchers must monitor for pseudopolymorphs (hydrates) if processed in high-humidity environments.

Thermal Stability

-

Decomposition: Stable up to ~150°C.

-

Reaction with Metals: Meglumine is incompatible with Aluminum (releases Hydrogen gas) and Copper (causes discoloration).[9][12] Stainless steel (316L) is the required material of construction for processing equipment.

Visualizing the Solubilization Mechanism

The diagram below illustrates how Meglumine enhances the solubility of a weak acid (e.g., NSAID) through ion-pairing and hydration.

Figure 1: Mechanism of solubility enhancement via Meglumine salt formation. The polyol chain provides a hydrophilic shield around the ionic core.

Application in Drug Development

Counterion Selection Rationale

Meglumine is chosen over sodium or potassium when:

-

API is Weakly Acidic: Ideal for drugs with pKa < 7.0 (e.g., Telmisartan, Flunixin).

-

Hygroscopicity Concerns: Meglumine salts are often less hygroscopic than their sodium counterparts.

-

Nephrotoxicity: It avoids adding sodium load to the patient, which is critical for renal-compromised populations.

Decision Matrix: When to Use Meglumine

Figure 2: Strategic decision tree for selecting Meglumine as a counterion during pre-formulation.

Experimental Protocols

Protocol A: Potentiometric Determination of pKa

Validates the basicity required for salt formation.

-

Preparation: Dissolve ~100 mg of Meglumine (dried at 105°C for 3h) in 50 mL of CO₂-free deionized water.

-

Apparatus: Calibrated pH meter with a glass electrode.

-

Titrant: 0.1 N Hydrochloric Acid (HCl), standardized.

-

Procedure:

-

Maintain temperature at 25°C ± 0.5°C.

-

Add HCl in 0.5 mL increments.

-

Record pH after stabilization (drift < 0.01 pH/min).

-

-

Calculation: Plot pH vs. Volume of HCl. The inflection point (pH ~9.5-9.6) corresponds to the pKa.[13]

-

Note: Ensure the endpoint is sharp; Meglumine is a monoacidic base.

-

Protocol B: HPLC Assay (Ion-Pairing Method)

Meglumine lacks a strong chromophore, requiring specific detection methods.

-

Column: C18 (e.g., Agilent Eclipse XDB-C18, 150mm x 4.6mm, 3.5µm).[6][7]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[6]

-

Detection:

-

Primary: Refractive Index Detector (RID) (Recommended due to lack of UV absorption).

-

Alternative: UV at 195 nm (Low sensitivity, high interference risk).

-

-

Sample Prep: Dissolve formulation in mobile phase; filter through 0.45µm PTFE filter.

References

-

Merck Millipore. (2023). Meglumine Emprove® API Product Specification. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8567, Meglumine. Retrieved from

-

Japanese Pharmacopoeia (JP). Official Monographs: Meglumine. Retrieved from

-

Jasprica, I., et al. (2011). Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography. Pharmazie, 66(12), 916-919.[7] Retrieved from

-

Svärd, M., et al. (2017).[1][3] Synthesis, crystallisation and thermodynamics of two polymorphs of a new derivative of meglumine. Royal Society of Chemistry. Retrieved from

Sources

- 1. allinno.com [allinno.com]

- 2. Development and validation of a new HPLC-MS method for meglumine impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, crystallisation and thermodynamics of two polymorphs of a new derivative of meglumine: 1-(2,2,3-trimethyl-1,3-oxazolidin-5-yl)-butane-1,2,3 ... - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01135K [pubs.rsc.org]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clariant.com [clariant.com]

- 9. phexcom.com [phexcom.com]

- 10. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 11. N-Methyl-D-glucamine | C7H17NO5 | CID 8567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmainform.com [pharmainform.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility Profile of N-methyl-D-glucamine (Meglumine)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Meglumine in Pharmaceutical Formulation

N-methyl-D-glucamine, commonly known as meglumine, is an amino sugar derived from sorbitol that has carved a significant niche in the pharmaceutical industry.[1] Its utility extends from acting as a benign counterion for acidic drug substances to serving as a functional excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[2] The capacity of meglumine to improve the aqueous solubility of poorly soluble drugs is a cornerstone of its application, particularly in the formulation of both oral and parenteral dosage forms.[2][3][4] This technical guide provides an in-depth exploration of the solubility profile of meglumine in a range of organic solvents, offering a critical resource for formulation scientists and drug development professionals. Understanding these solubility characteristics is paramount for optimizing manufacturing processes, such as crystallization and purification, and for the rational design of novel drug delivery systems.

Physicochemical Properties of N-methyl-D-glucamine: The Foundation of its Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Meglumine is a polyhydroxy amine, a structural feature that dictates its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇NO₅ | [5] |

| Molecular Weight | 195.21 g/mol | [5] |

| Melting Point | 129-132 °C | [6] |

| pKa | ~9.5 - 9.6 | [7] |

| Appearance | White to faintly yellowish-white crystalline powder | [3][4] |

The presence of multiple hydroxyl groups and a secondary amine group makes meglumine a highly polar molecule with extensive hydrogen bonding capabilities, both as a hydrogen bond donor and acceptor. This molecular architecture is the primary determinant of its solubility across different solvent systems.

Solubility Profile of N-methyl-D-glucamine in Organic Solvents

The solubility of meglumine exhibits a strong dependence on the nature of the organic solvent, particularly its polarity and hydrogen bonding capacity. While freely soluble in water, its solubility in organic solvents is more nuanced.[5]

Qualitative Solubility Overview

| Solvent | Solubility Description | Source(s) |

| Water | Freely soluble | [4][5] |

| Ethanol | Sparingly to slightly soluble | [3][4][5] |

| Diethyl Ether | Practically insoluble | [5] |

| Chloroform | Practically insoluble | [3] |

| Dichloromethane | Practically insoluble | [3][4] |

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for N-methyl-D-glucamine in various organic solvents. It is important to distinguish this data from that of meglumine salts (e.g., flunixin meglumine), as the salt form can dramatically alter the solubility profile.[8][9]

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) | Solubility (mg/mL) | Source |

| Methanol | 25 | 0.0195 | - | [10] |

| Ethanol | 25 | 0.0028 | - | [10] |

| 2-Propanol | 25 | 0.0009 | - | [10] |

| Ethyl Acetate | 25 | 0.0001 | - | [10] |

| Acetonitrile | 25 | 0.00003 | - | [10] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | - | 10 | MedchemExpress |

Theoretical Underpinnings of Meglumine's Solubility

The principle of "like dissolves like" is a fundamental concept in understanding the solubility of meglumine. Its high polarity and extensive hydrogen bonding capacity govern its interaction with solvents.

-

Protic Solvents: In protic solvents like water and alcohols, meglumine can engage in strong hydrogen bonding interactions. The hydroxyl groups and the amine group of meglumine can act as both hydrogen bond donors and acceptors, leading to favorable solute-solvent interactions and higher solubility. The highest mole fraction solubility is observed in methanol, and among the alcohols, the solubility decreases as the aliphatic character and molecular weight of the solvent increase.[10]

-

Aprotic Polar Solvents: In aprotic polar solvents such as DMSO, which can act as a hydrogen bond acceptor, meglumine exhibits some solubility. The interactions are primarily dipole-dipole and hydrogen bonding where meglumine's hydroxyl groups act as donors.

-

Aprotic Nonpolar Solvents: In aprotic nonpolar solvents like diethyl ether and chloroform, the energy required to break the strong intermolecular hydrogen bonds in the meglumine crystal lattice is not compensated by the weak van der Waals forces that would be formed with the solvent. This results in very low solubility.

The interplay between the energy required to overcome the solute-solute interactions in the crystal lattice and the energy gained from solute-solvent interactions determines the overall solubility. For meglumine, its high melting point is indicative of strong crystal lattice energy, which requires solvents capable of strong, specific interactions to overcome.

Experimental Determination of Solubility: Methodologies and Protocols

Accurate determination of solubility is crucial for any formulation development program. The following are standard, reliable methods for determining the solubility of a compound like meglumine in organic solvents.

The Shake-Flask Method

The shake-flask method is considered the "gold standard" for thermodynamic solubility determination due to its reliability.[11]

-

Preparation: Add an excess amount of N-methyl-D-glucamine to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is ideal.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample at the same constant temperature to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Analysis: Quantify the concentration of meglumine in the supernatant using a validated analytical method, such as HPLC with a suitable detector (e.g., refractive index detector, as meglumine lacks a strong chromophore) or a validated titration method.

-

Calculation: Express the solubility in the desired units (e.g., mg/mL, mol/L).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

The Gravimetric Method

The gravimetric method is a straightforward technique that relies on the precise weighing of the dissolved solute after solvent evaporation.[12]

-

Saturated Solution Preparation: Prepare a saturated solution of N-methyl-D-glucamine in the chosen organic solvent as described in steps 1 and 2 of the shake-flask method.

-

Phase Separation: Separate the solid and liquid phases as described in step 3 of the shake-flask method.

-

Sampling and Weighing: Accurately pipette a known volume of the clear supernatant into a pre-weighed, solvent-resistant container (e.g., a glass petri dish or evaporating basin). Weigh the container with the solution to determine the mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition point of meglumine, or in a vacuum oven).

-

Drying and Final Weighing: Dry the solid residue to a constant weight in a vacuum oven to ensure all solvent has been removed.

-

Calculation: The mass of the dissolved meglumine is the final weight of the container with the residue minus the initial weight of the empty container. The mass of the solvent is the weight of the solution minus the weight of the dissolved meglumine. The solubility can then be expressed as mass of solute per mass or volume of solvent.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Conclusion: A Practical Framework for Formulation Success

This technical guide has provided a comprehensive overview of the solubility profile of N-methyl-D-glucamine in organic solvents, grounded in its fundamental physicochemical properties. The data presented herein, coupled with the detailed experimental protocols, offers a practical framework for researchers and formulation scientists. While quantitative data is available for a selection of solvents, this guide also highlights the need for experimental determination of solubility in other pharmaceutically relevant solvents to support specific formulation development activities. A thorough understanding of meglumine's solubility is a critical enabler for its effective use as a versatile excipient in bringing robust and effective drug products to market.

References

-

Measurement and correlation of solubility and dissolution properties of flunixin meglumine in pure and binary solvents. ResearchGate. [Link]

-

Calorimetric Properties and Solubility in Five Pure Organic Solvents of N-Methyl-d-Glucamine (Meglumine). Journal of Chemical & Engineering Data. [Link]

-

Calorimetric Properties and Solubility in Five Pure Organic Solvents of N-Methyl-D-Glucamine (Meglumine). KTH Diva. [Link]

-

Molecular structure of meglumine. ResearchGate. [Link]

-

Meglumine or N-Methylglucamine BP Ph Eur USP Grade Manufacturers. Anmol Chemicals. [Link]

-

Meglumine / Official Monographs for Part II. [Link]

-

Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

-

Meglumine Exerts Protective Effects against Features of Metabolic Syndrome and Type II Diabetes. PLOS One. [Link]

-

7: Gravimetric Analysis (Experiment). Chemistry LibreTexts. [Link]

-

Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Accounts of Chemical Research. [Link]

-

Determination of Solubility by Gravimetric Method. [Link]

-

Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

-

(PDF) Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. ResearchGate. [Link]

-

Are amines soluble in organic solvents? Quora. [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

N-Methyl-D-glucamine. PubChem. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific. [Link]

-

Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC. [Link]

-

Dimethylformamide. Wikipedia. [Link]

-

Why Amine are soluble in organic solvent like alcohol and ether? Filo. [Link]

-

Solubility and stability of melatonin in propylene glycol and 2-hydroxypropyl-beta-cyclodextrin vehicles. PubMed. [Link]

-

GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB. [Link]

-

GRAVIMETRIC | PDF | Solubility | Analytical Chemistry. Scribd. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. Request PDF. [Link]

-

26.2: Structures of Amino Acids. Chemistry LibreTexts. [Link]

-

Meglumine. CD Formulation. [Link]

Sources

- 1. Meglumine Exerts Protective Effects against Features of Metabolic Syndrome and Type II Diabetes | PLOS One [journals.plos.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Meglumine - Actylis Lab Solutions [actylislab.com]

- 4. Meglumine or N-Methylglucamine BP Ph Eur USP Grade Manufacturers [anmol.org]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. N-Methyl-D-glucamine | 6284-40-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Meglumine | 6284-40-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tertiary amine solvents having switchable hydrophilicity - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Calorimetric Properties and Solubility in Five Pure Organic Solvents of N-Methyl-D-Glucamine (Meglumine) [kth.diva-portal.org]

An In-depth Technical Guide to the Thermodynamic Stability of N-methylglucosamine Aqueous Solutions

Abstract

N-methylglucosamine (NMG), an amino sugar derived from sorbitol and also known as meglumine, is a critical excipient in the pharmaceutical industry.[1] Its primary roles as a co-former in salts of acidic active pharmaceutical ingredients (APIs) and as a pH-adjusting agent are predicated on its high water solubility and basic nature.[1][2] The thermodynamic stability of NMG in aqueous solutions is a cornerstone of its utility, ensuring the integrity, safety, and efficacy of parenteral and other liquid dosage forms. This guide provides a comprehensive technical overview of the factors governing the stability of NMG in aqueous environments, details potential degradation pathways, and outlines robust methodologies for its assessment.

Introduction: The Pivotal Role of N-methylglucosamine in Pharmaceutical Formulations

N-methylglucosamine is a monosaccharide derivative that has found widespread application in drug development due to its excellent solubility in water and its capacity to form stable salts with acidic drug molecules, thereby enhancing their bioavailability.[1] It is a white to slightly yellow-colored crystalline powder and is generally regarded as a nontoxic material at the levels typically employed in pharmaceutical formulations.[2] Understanding the thermodynamic stability of NMG in aqueous solutions is not merely an academic exercise; it is a prerequisite for the development of stable and reliable drug products. Degradation of NMG can lead to a loss of potency, the formation of potentially harmful impurities, and alterations in the physicochemical properties of the formulation, such as pH and osmolarity.

Physicochemical Properties and Their Influence on Stability

The stability of N-methylglucosamine in an aqueous solution is intrinsically linked to its chemical structure and physical properties.

Chemical Structure

N-methylglucosamine is characterized by a linear glucose chain with a methylamino group at the C-1 position. This structure, rich in hydroxyl groups, is responsible for its high water solubility. The presence of the secondary amine group imparts a basic character to the molecule.[1] A 10% w/v aqueous solution of meglumine typically exhibits a pH between 11.0 and 12.0.[3]

Key Physicochemical Parameters

| Property | Value/Description | Source |

| Molecular Formula | C₇H₁₅NO₅ | [4] |

| Molecular Weight | 193.20 g/mol | [4] |

| Appearance | White to slightly yellow-colored crystalline powder | [2] |

| Solubility in Water | Freely soluble | [3] |

| pH (10% w/v solution) | 11.0 - 12.0 | [3] |

| Melting Point | 128 - 131°C | [3] |

These properties underscore the importance of pH as a critical parameter in the stability of NMG solutions. The basicity of NMG can influence its own degradation and that of the API it is formulated with.

Thermodynamic Stability and Degradation Pathways

Factors Influencing Stability

-

pH: The pH of the solution is arguably the most critical factor. The secondary amine group of NMG can be protonated at acidic pH, which may influence its reactivity. At alkaline pH, the molecule is more susceptible to oxidation.

-

Temperature: As with most chemical reactions, the rate of NMG degradation is expected to increase with temperature. Elevated temperatures can promote hydrolysis and oxidation reactions. Studies on the related compound glucosamine hydrochloride have shown its stability at temperatures up to 60°C for extended periods.[5]

-

Light: Photodegradation can be a concern for many organic molecules. Solutions of NMG should be protected from light to minimize the risk of photolytic degradation.

-

Presence of Oxidizing Agents: The presence of oxidizing agents, such as dissolved oxygen or metal ions (e.g., copper), can accelerate the degradation of NMG.[2]

-

Interaction with Other Excipients: NMG can react with other components in a formulation. For instance, it has been shown to react with formaldehyde, which can be present as a trace impurity in other excipients.[6][7] This reaction can lead to the formation of adducts and a reduction in the concentration of NMG.[6][7]

Potential Degradation Pathways

Based on the structure of N-methylglucosamine and knowledge of the degradation of similar amino sugars, several degradation pathways can be postulated.

-

Oxidation: The amine and hydroxyl groups are susceptible to oxidation, which can lead to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids.

-

Maillard Reaction: In the presence of reducing sugars, the amine group of NMG can participate in the Maillard reaction, leading to the formation of complex colored and potentially toxic products.

-

Reaction with Aldehydes: As previously mentioned, NMG can react with aldehydes like formaldehyde to form adducts.[6][7]

The following diagram illustrates a hypothetical degradation pathway for N-methylglucosamine.

Caption: Hypothetical degradation pathways of N-methylglucosamine.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to ensure the quality and shelf-life of NMG-containing formulations. This involves subjecting the aqueous solution to a range of stress conditions and monitoring the concentration of NMG and the formation of degradation products over time.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with a suitable detector is the most common technique for this purpose.

Protocol for HPLC Method Development and Validation:

-

Column Selection: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an appropriate mobile phase can be used for the separation of the polar NMG from its potential degradation products.

-

Mobile Phase Optimization: A typical mobile phase for HILIC might consist of acetonitrile and an aqueous buffer. For reversed-phase, a mobile phase of water with a buffer and an organic modifier like methanol or acetonitrile is common. The pH of the mobile phase should be carefully controlled.

-

Detection: UV detection at a low wavelength (e.g., < 210 nm) may be possible, but due to the lack of a strong chromophore, other detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are often preferred for their higher sensitivity and universality.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the NMG solution to:

-

Acidic and basic hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH)

-

Oxidative stress (e.g., 3% H₂O₂)

-

Thermal stress (e.g., 60-80°C)

-

Photostability (exposure to light as per ICH Q1B guidelines)

-

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Stability Study Design

A comprehensive stability study should be designed to evaluate the effects of temperature, humidity (if applicable for the final drug product), and light on the NMG aqueous solution.

Example Stability Protocol:

| Condition | Temperature | Relative Humidity | Duration |

| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |

Samples should be analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term studies) for NMG content, pH, appearance, and the presence of degradation products.

The following diagram outlines a typical workflow for assessing the stability of N-methylglucosamine aqueous solutions.

Caption: Workflow for N-methylglucosamine stability assessment.

Conclusion and Future Perspectives

N-methylglucosamine is a valuable and widely used excipient in the pharmaceutical industry. Its stability in aqueous solutions is a critical attribute that must be thoroughly understood and controlled to ensure the development of safe and effective drug products. While the general principles of its stability are known, there is a need for more detailed studies to elucidate the specific degradation pathways and kinetics under various conditions. The application of advanced analytical techniques, such as high-resolution mass spectrometry, will be instrumental in identifying and quantifying trace-level degradation products, further enhancing our understanding of NMG stability and enabling the development of more robust formulations.

References

-

PubChem. (n.d.). N-Methylglucosamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, October 7). Stability Study for Determining the Shelf Life of Glucosamine Hydrochloride Laboratory Reference Standard. Retrieved from [Link]

- European Pharmacopoeia. (n.d.). Meglumine Monograph. EDQM.

- Japanese Pharmacopoeia. (n.d.). Meglumine.

-

Ueno, Y., et al. (2010). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. International Journal of Pharmaceutics, 386(1-2), 84-89. Retrieved from [Link]

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

Sources

- 1. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 2. phexcom.com [phexcom.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. N-Methylglucosamine | C7H15NO5 | CID 151093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-methylglucosamine: pKa Values and Buffer Capacity

Abstract

N-methylglucosamine, also known as meglumine, is an amino sugar derived from sorbitol that has found extensive use in pharmaceutical formulations. Its utility largely stems from its properties as an organic base and its ability to act as a pH-adjusting agent and solubilizer.[1][2] A critical parameter governing its function in these roles is its acid dissociation constant (pKa), which dictates its ionization state and buffering capacity at a given pH. This guide provides a comprehensive examination of the pKa of N-methylglucosamine, its thermodynamic properties, buffer capacity, and a detailed protocol for its experimental determination, intended for researchers, scientists, and professionals in drug development.

Introduction: The Role of N-methylglucosamine in Pharmaceutical Science

N-methylglucosamine (meglumine) is a highly water-soluble organic compound prepared by the catalytic hydrogenation of a solution containing glucose and monomethylamine.[2] Structurally, it is a polyhydroxy amine, a derivative of sorbitol where a hydroxyl group is replaced by a methylamino group.[3] This unique structure, featuring multiple hydroxyl groups and a secondary amine, imparts several desirable properties for pharmaceutical applications.

Meglumine is widely employed as an excipient for several key functions:

-

pH Adjustment: As an organic base, it is used to modify the pH of formulations.[1][2]

-

Solubilizing Agent: It forms stable, water-soluble salts with acidic active pharmaceutical ingredients (APIs), significantly enhancing their solubility.[4][5] This is particularly valuable for developing parenteral (injectable) and oral dosage forms of poorly soluble drugs.[1][6]

-

Stabilizer: The presence of meglumine can enhance the stability of certain drug complexes.[6]

The effectiveness of meglumine in these roles is fundamentally linked to the pKa of its protonated secondary amine. Understanding this value is paramount for predicting and controlling drug-excipient interactions, formulation stability, and in vivo performance.

Fundamental Principles: pKa and Buffer Capacity

The Acid Dissociation Constant (pKa)

The pKa is a quantitative measure of the strength of an acid in solution. For N-methylglucosamine, the relevant functional group is the secondary amine, which can accept a proton (H⁺) to form a positively charged conjugate acid, the N-methylglucosammonium ion.

The equilibrium for this reaction is:

R₂NH₂⁺ (aq) + H₂O (l) ⇌ R₂NH (aq) + H₃O⁺ (aq) (N-methylglucosammonium ion ⇌ N-methylglucosamine)

The acid dissociation constant (Ka) is the equilibrium constant for this reaction. The pKa is the negative base-10 logarithm of the Ka.

pKa = -log₁₀(Ka)

A lower pKa value indicates a stronger acid (the conjugate acid is more likely to donate a proton), while a higher pKa value indicates a weaker acid (the conjugate acid holds its proton more tightly). For a base like meglumine, the pKa refers to its conjugate acid. The pH at which the concentrations of the protonated (R₂NH₂⁺) and deprotonated (R₂NH) forms are equal is, by definition, the pKa. This relationship is described by the Henderson-Hasselbalch equation:

pH = pKa + log₁₀([R₂NH] / [R₂NH₂⁺])

Buffer Capacity (β)

Buffer capacity, or buffer index, quantifies the resistance of a buffer solution to pH change upon the addition of an acidic or basic substance. It is defined as the amount of acid or base (in moles) that must be added to one liter of a buffer to change its pH by one unit.

A solution of N-methylglucosamine and its conjugate acid exhibits maximum buffer capacity when the pH of the solution is equal to its pKa. The effective buffering range for any buffer is generally considered to be pKa ± 1 pH unit.

Physicochemical Properties and pKa Values of N-methylglucosamine

The pKa of N-methylglucosamine is centered around the mid-9 range, making it an effective buffer for alkaline conditions from approximately pH 8.5 to 10.5.[7] There is some variation in the reported values in the literature, which can be attributed to differences in experimental conditions such as temperature, ionic strength, and measurement technique.

| Parameter | Value | Temperature (°C) | Source |

| Thermodynamic pKa | 9.52 | 25 | PubMed[7] |

| Basic pKa | 9.6 | Not Specified | PubChem (ChEMBL)[3] |

| pKa | 9.5 | 20 | Thomas Scientific[8] |

| Approximate pKa | 9.39 | 30 | ChemicalBook[9] |

| pKa | 8.03 | Not Specified | ResearchGate / Product Sheet[10][11] |

Note on Discrepancies: The value of 8.03 appears to be an outlier compared to the cluster of values around 9.5. The majority of authoritative chemical databases and experimental studies support a pKa in the 9.4-9.6 range at room temperature. For formulation science, the thermodynamic pKa of 9.52 at 25°C is a highly reliable value.[7]

Thermodynamic Considerations

The ionization of the N-methylglucosammonium ion is an endothermic process, meaning it absorbs heat. This is reflected in its key thermodynamic constants:

The negative temperature coefficient indicates that the pKa value decreases as the temperature increases. This is a critical consideration for drug manufacturing processes that involve heating or for products intended for storage under varying temperature conditions.

Experimental Determination of pKa: A Validated Protocol

The most common and reliable method for determining the pKa of a soluble amine like N-methylglucosamine is by potentiometric titration.[12][13] This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Principle

A solution of N-methylglucosamine (a weak base) is titrated with a standardized strong acid (e.g., HCl). As the acid is added, the meglumine is protonated. The pH is recorded after each addition of titrant, generating a titration curve. The pKa is the pH at the half-equivalence point, where exactly half of the meglumine has been protonated.

Materials and Equipment

-

N-methylglucosamine, analytical grade

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity deionized water, purged with nitrogen to remove dissolved CO₂

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Class A burette (50 mL)

-

Beakers and volumetric flasks

Detailed Step-by-Step Methodology

-

pH Meter Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25°C).[14]

-

Sample Preparation: Accurately weigh a quantity of N-methylglucosamine to prepare a solution of known concentration (e.g., 20 mL of a 1-10 mM solution).[14] Dissolve it in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[14]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution.[15] Ensure the stir bar does not strike the electrode.

-

Initial pH Adjustment (Optional but Recommended): To capture the full titration curve, one can first titrate the solution with 0.1 M NaOH to a high pH (e.g., 12) to ensure all molecules are in the deprotonated form.[14]

-

Potentiometric Titration: Titrate the solution with the standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).[15] After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[13] Continue the titration until the pH has dropped significantly past the expected equivalence point (e.g., to pH 2-3).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or second derivative (Δ²pH/ΔV² vs. V) of the titration curve.[12]

-

The half-equivalence point occurs at Vₑ / 2.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Buffer Capacity of N-methylglucosamine Solutions

The established pKa of ~9.5 means that N-methylglucosamine is an excellent choice for buffering systems in the alkaline range of pH 8.5 to 10.5.[7] This is particularly relevant in pharmaceutical formulations where a stable, alkaline environment is required to maintain the solubility or stability of an API.

The Relationship Between pKa, pH, and Buffer Form

The ionization state of meglumine is directly dependent on the solution's pH relative to its pKa.

Caption: Relationship between pH, pKa, and meglumine's ionization state.

Application in Drug Formulation

The buffering capability of meglumine is leveraged in drug development. For instance, in tablets containing the permeation enhancer sodium caprate (C10), meglumine is added to create an alkaline microenvironment around the dissolving tablet in the stomach.[16] This local pH modification is crucial for the dissolution and function of C10. Due to the buffering of meglumine around its pKa of 9.6, it can effectively maintain a localized pH above 8.5, which is necessary for C10 to be effective.[16]

Conclusion

N-methylglucosamine is a critical pharmaceutical excipient whose function is dictated by its fundamental physicochemical properties. Its pKa, authoritatively established to be approximately 9.5-9.6 at 25°C, makes it an ideal organic base and buffering agent for creating alkaline conditions.[3][7] A thorough understanding of this pKa value, its temperature dependence, and the principles of buffer capacity allows formulation scientists to rationally design stable, effective, and bioavailable drug products. The validated method of potentiometric titration provides a reliable means for experimentally verifying this crucial parameter, ensuring the quality and consistency of pharmaceutical formulations.

References

-

Title: D(-)-N-Methylglucamine buffer for pH 8.5 to 10.5 Source: PubMed URL: [Link]

-

Title: Molecular structure of meglumine Source: ResearchGate URL: [Link]

-

Title: Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract Source: SciSpace URL: [Link]

-

Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]

-

Title: Bioavailability Enhancement of Poorly Water Soluble and Weakly Acidic New Chemical Entity with 2-Hydroxy Propyl-β-Cyclodextrin: Selection of Meglumine, a Polyhydroxy Base, as a Novel Ternary Component Source: ResearchGate URL: [Link]

-

Title: Meglumine Source: CD Formulation URL: [Link]

-

Title: N-Methyl-D-glucamine Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography Source: ResearchGate URL: [Link]

-

Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]

-

Title: Physicochemical characteristics and pH of C10 and meglumine mixtures Source: ResearchGate URL: [Link]

-

Title: Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models Source: MDPI URL: [Link]

-

Title: PRODUCT DATA SHEET – MEGLUMINE Source: Eagle Chemicals URL: [Link]

-

Title: Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography Source: Ingenta Connect URL: [Link]

Sources

- 1. Meglumine - Actylis Lab Solutions [actylislab.com]

- 2. Meglumine - CD Formulation [formulationbio.com]

- 3. N-Methyl-D-glucamine | C7H17NO5 | CID 8567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. D(-)-N-Methylglucamine buffer for pH 8.5 to 10.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thomassci.com [thomassci.com]

- 9. Meglumine | 6284-40-8 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 5.imimg.com [5.imimg.com]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

Meglumine as a Chiral Ligand in Coordination Chemistry: A Technical Guide to an Untapped Potential

Abstract

Meglumine, or N-methyl-D-glucamine, is a well-established amino sugar derived from sorbitol, widely recognized for its utility as a pharmaceutical excipient and an eco-friendly organocatalyst.[1] Its inherent chirality, stemming from multiple stereocenters on its glucitol backbone, coupled with a plethora of hydroxyl and amine functional groups, presents a compelling yet largely unexplored scaffold for the development of novel chiral ligands in coordination chemistry. This technical guide delves into the foundational characteristics of meglumine that make it a prime candidate for asymmetric catalysis and chiral recognition. By examining its known coordination behavior, drawing parallels with analogous systems, and proposing detailed experimental workflows, this document serves as a comprehensive resource for researchers and drug development professionals poised to investigate the next frontier of meglumine chemistry.

Introduction: The Case for Meglumine as a Chiral Ligand

The design of effective chiral ligands is a cornerstone of modern asymmetric catalysis, a field indispensable for the production of enantiomerically pure pharmaceuticals and fine chemicals.[2][3] The most successful ligands often possess a combination of well-defined stereochemistry, multiple coordination sites for robust metal binding, and tunable steric and electronic properties.[2] Meglumine, a readily available and inexpensive molecule, inherently possesses these desirable traits.[1]

Derived from glucose, its structure, (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol, is rich in potential donor atoms—five hydroxyl (–OH) groups and one secondary amine (–NH) group—capable of forming stable chelate rings with a metal center.[4][5] This poly-dentate character suggests the potential for forming stable, well-defined coordination complexes. While its role as a metal-free, biodegradable organocatalyst in promoting multi-component reactions is increasingly documented, its capacity to impart chirality through a coordinated metal center remains a nascent field of study.[1][6][7]

This guide will first explore the fundamental molecular and chemical properties of meglumine relevant to its function as a ligand. We will then analyze its confirmed coordination with antimony as a case study to understand its binding modes. Finally, we will propose synthetic strategies for novel meglumine-metal complexes and outline detailed protocols for their characterization and evaluation in asymmetric catalysis.

Foundational Properties of Meglumine

A thorough understanding of meglumine's physicochemical properties is essential to appreciating its potential in coordination chemistry.

Molecular Structure and Chirality

Meglumine is a chiral molecule with four defined stereocenters along its C2-C5 hexitol backbone. This fixed, sugar-derived stereochemistry provides a rigid chiral environment that is crucial for inducing enantioselectivity in a catalytic cycle.

| Property | Value | Source(s) |

| Systematic Name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | [4] |

| CAS Number | 6284-40-8 | [6][8] |

| Molecular Formula | C₇H₁₇NO₅ | [8] |

| Molecular Weight | 195.21 g/mol | [4][9] |

| Appearance | White crystalline powder | [6][10] |

| Solubility | Highly soluble in water | [1][10] |

| Specific Optical Rotation | -15.7° to -17.3° | [6] |

Donor Atoms and Potential Coordination Modes